3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-NITROPHENYL)PROPANAMIDE
Description
3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-NITROPHENYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a phthalimide group and a nitrophenyl group attached to a propanamide backbone
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(3-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c21-15(18-11-4-3-5-12(10-11)20(24)25)8-9-19-16(22)13-6-1-2-7-14(13)17(19)23/h1-7,10H,8-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUDMSUZNZTRQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-NITROPHENYL)PROPANAMIDE typically involves the following steps:
Formation of the Phthalimide Group: The starting material, phthalic anhydride, reacts with ammonia or a primary amine to form phthalimide.
Attachment of the Propanamide Backbone: The phthalimide is then reacted with a suitable alkylating agent, such as 3-bromopropanoic acid, under basic conditions to form the propanamide derivative.
Introduction of the Nitrophenyl Group: The final step involves the nitration of the phenyl ring using a nitrating agent like nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-NITROPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nitrating Agents: Nitric acid, sulfuric acid.
Hydrolysis Conditions: Aqueous acid or base, elevated temperatures.
Major Products Formed
Reduction: 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-AMINOPHENYL)PROPANAMIDE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Phthalic acid, 3-nitroaniline, and propanoic acid derivatives.
Scientific Research Applications
3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-NITROPHENYL)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-NITROPHENYL)PROPANAMIDE depends on its specific application. For instance:
Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with essential biochemical pathways.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-PHENYLPROPANAMIDE: Lacks the nitro group, which may result in different chemical and biological properties.
3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-NITROPHENYL)PROPANAMIDE: Similar structure but with the nitro group in a different position, potentially affecting its reactivity and biological activity.
Uniqueness
The presence of both the phthalimide and nitrophenyl groups in 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-NITROPHENYL)PROPANAMIDE imparts unique chemical properties, such as its ability to undergo specific reactions and its potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
